(E)-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine
Description
(E)-1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine is a nitrogen-rich heterocyclic compound featuring:
- A piperazine core substituted at the 1-position with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group.
- An (E)-configured nitroethen-1-amine moiety at the 4-position of the piperazine.
Properties
Molecular Formula |
C12H13ClF3N5O2 |
|---|---|
Molecular Weight |
351.71 g/mol |
IUPAC Name |
(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-nitroethenamine |
InChI |
InChI=1S/C12H13ClF3N5O2/c13-9-5-8(12(14,15)16)6-18-11(9)20-3-1-19(2-4-20)10(17)7-21(22)23/h5-7H,1-4,17H2/b10-7+ |
InChI Key |
CCKBESDDDHBMPA-JXMROGBWSA-N |
Isomeric SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)/C(=C/[N+](=O)[O-])/N |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=C[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.
Substitution with Pyridine Derivative: The piperazine ring is then reacted with 3-chloro-5-(trifluoromethyl)pyridine under conditions that promote nucleophilic substitution.
Introduction of Nitroethene Group: The final step involves the addition of the nitroethene group through a condensation reaction with nitroethane and an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(E)-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(E)-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The nitroethene group can participate in electron transfer reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Variations
The compound’s uniqueness lies in its nitroethenylamine group and substituted pyridine-piperazine backbone . Below is a comparative analysis with structurally related compounds from the evidence:
Functional Group Impact on Properties
Electron-Withdrawing Groups (EWGs):
- In contrast, analogs like with only Cl or F substituents may exhibit weaker interactions.
- The nitro group in the target compound increases reactivity (e.g., susceptibility to reduction) compared to ethylamine-terminated analogs .
Aromatic Systems:
- The 3-Cl-5-CF₃-pyridine moiety provides a bulky, lipophilic region, likely enhancing membrane permeability over phenyl-substituted analogs .
Piperazine Modifications:
Hypothetical Research Findings (Inferred from Structural Data)
Solubility: The target compound’s nitro and CF₃ groups may reduce aqueous solubility compared to ethylamine analogs but improve lipid bilayer penetration.
Metabolic Stability: The nitro group could increase susceptibility to enzymatic reduction, shortening half-life relative to non-nitro compounds .
Binding Affinity: Molecular docking studies (hypothetical) might predict stronger interactions with kinase ATP-binding pockets due to the pyridine-CF₃/Cl motif, outperforming phenyl-substituted analogs .
Biological Activity
(E)-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 384.75 g/mol. The structure includes a piperazine moiety and a nitroethenamine functional group, which are often associated with various biological activities.
Anticancer Properties
Research indicates that compounds containing piperazine and pyridine derivatives often exhibit anticancer properties. A study evaluating similar compounds found that they could inhibit the proliferation of various cancer cell lines, including pancreatic and gastric cancer cells. The mechanism involved the induction of apoptosis through caspase activation .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Patu8988 (pancreatic) | 0.212 | Caspase-dependent apoptosis |
| Compound B | SGC7901 (gastric) | 0.264 | Apoptosis induction |
Enzyme Inhibition
Another area of interest is the inhibition of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). Studies have shown that derivatives similar to this compound can selectively inhibit MAO-B, which is significant for neurodegenerative diseases .
| Enzyme | Inhibitor | IC50 (µM) | Type of Inhibition |
|---|---|---|---|
| MAO-B | Compound C | 0.212 | Competitive |
| AChE | Compound D | 0.264 | Mixed-type |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by activating caspases, which are essential for the execution phase of cell apoptosis.
- Enzyme Interaction : The piperazine ring facilitates binding to enzyme active sites, thereby modulating their activity, particularly in neurodegenerative contexts.
Case Studies
Several studies have focused on the synthesis and evaluation of related compounds, highlighting their potential as therapeutic agents:
- Study on Piperazine Derivatives : A study synthesized various piperazine derivatives and tested their cytotoxic effects on cancer cell lines, demonstrating significant anticancer activity through apoptosis induction .
- Neuroprotective Effects : Another investigation assessed the neuroprotective effects of compounds similar to this compound, showing promising results in inhibiting MAO-B and enhancing neurotransmitter levels in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
